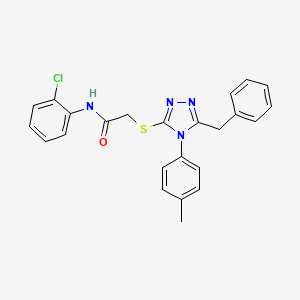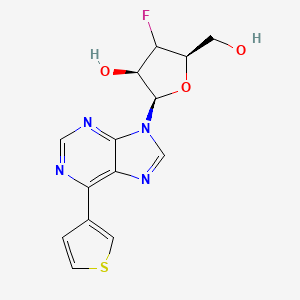
HIV-1 inhibitor-46
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 inhibitor-46 is a compound designed to inhibit the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the human immunodeficiency virus (HIV). By targeting this enzyme, this compound prevents the virus from processing its polyproteins into functional proteins, thereby hindering the production of infectious viral particles. This compound is part of a broader class of HIV-1 protease inhibitors that have been instrumental in the treatment of HIV/AIDS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-46 typically involves the use of phenols or polyphenols as P2 ligands and sulfonamide analogs as P2’ ligands . The synthetic route includes multiple steps, such as the formation of key intermediates through nucleophilic substitution reactions and the final coupling of these intermediates under specific conditions to yield the desired inhibitor. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger volumes. This involves the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to produce the compound in bulk while maintaining its efficacy and safety.
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-46 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess different pharmacological properties. These derivatives are often tested for their efficacy and safety in inhibiting HIV-1 protease.
Scientific Research Applications
HIV-1 inhibitor-46 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of protease inhibitors and their interactions with enzymes.
Biology: The compound is employed in research to understand the life cycle of HIV and the role of protease in viral replication.
Medicine: this compound is a potential therapeutic agent in the treatment of HIV/AIDS, particularly in cases where resistance to other protease inhibitors has developed.
Industry: The compound is used in the development of new antiretroviral drugs and in the formulation of combination therapies for HIV/AIDS.
Mechanism of Action
HIV-1 inhibitor-46 exerts its effects by binding to the active site of HIV-1 protease, thereby preventing the enzyme from cleaving the viral polyproteins into functional proteins . This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets involved include the active site residues of the protease, which interact with the inhibitor through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to HIV-1 inhibitor-46 include other HIV-1 protease inhibitors such as saquinavir, lopinavir, ritonavir, amprenavir, fosamprenavir, atazanavir, nelfinavir, darunavir, tipranavir, and indinavir .
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows for stronger binding affinity and greater efficacy against drug-resistant strains of HIV-1. Additionally, the compound’s ability to maintain its inhibitory activity in the presence of mutations in the protease enzyme makes it a valuable addition to the arsenal of antiretroviral drugs.
Properties
Molecular Formula |
C24H21ClN4OS |
|---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
2-[[5-benzyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C24H21ClN4OS/c1-17-11-13-19(14-12-17)29-22(15-18-7-3-2-4-8-18)27-28-24(29)31-16-23(30)26-21-10-6-5-9-20(21)25/h2-14H,15-16H2,1H3,(H,26,30) |
InChI Key |
PSKQVPLMVPZZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)
![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)



![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)


![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)

